molecular formula C16H12Cl2FNS2 B2796064 7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 477860-34-7

7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B2796064
CAS No.: 477860-34-7
M. Wt: 372.3
InChI Key: LWPBHYFLUIZVLE-UHFFFAOYSA-N
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Description

7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that belongs to the benzothiazepine class. This compound is characterized by the presence of a benzothiazepine ring system, which is a bicyclic structure containing both sulfur and nitrogen atoms. The compound also features chloro and fluoro substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the benzothiazepine ring.

    Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions, using reagents such as chlorine and fluorine sources under controlled conditions.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the benzothiazepine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzothiazepine ring or the substituents.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazepine derivatives.

    Substitution: Substituted benzothiazepine derivatives.

Scientific Research Applications

7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is unique due to its specific combination of chloro and fluoro substituents, as well as the presence of the benzylsulfanyl group

Properties

IUPAC Name

7-chloro-4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FNS2/c17-10-4-5-15-14(8-10)20-16(6-7-21-15)22-9-11-12(18)2-1-3-13(11)19/h1-5,8H,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPBHYFLUIZVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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